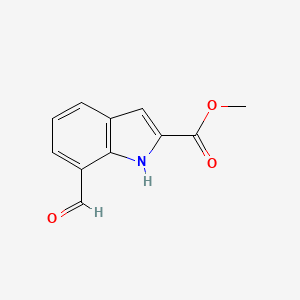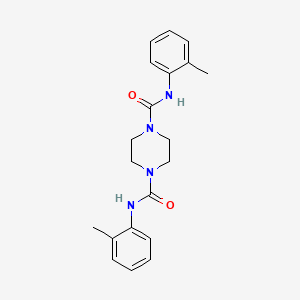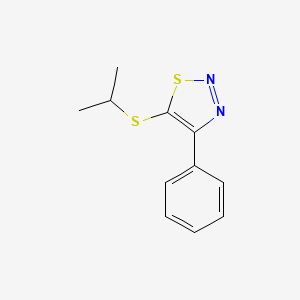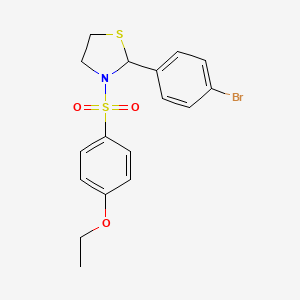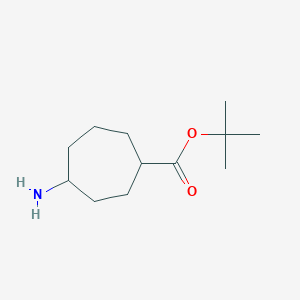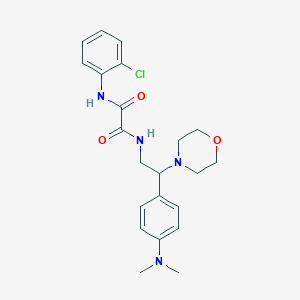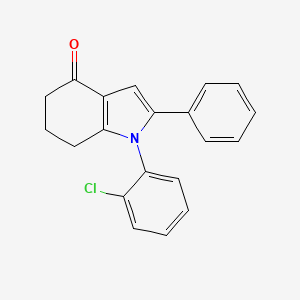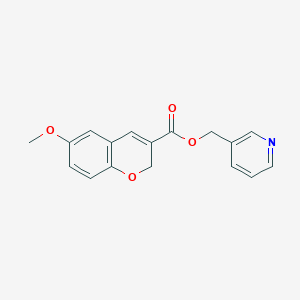
3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate” is a chemical compound with the CAS Number: 338760-82-0. It has a molecular weight of 297.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15NO4/c1-20-15-4-5-16-13 (8-15)7-14 (11-21-16)17 (19)22-10-12-3-2-6-18-9-12/h2-9H,10-11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the data I retrieved.Scientific Research Applications
Antitubercular Activity
The 2H/4H-chromene scaffold, to which this compound belongs, has been investigated for its antitubercular properties . Tuberculosis remains a global health concern, and novel compounds with activity against Mycobacterium tuberculosis are crucial. Research suggests that derivatives of 2H/4H-chromenes, including our compound of interest, exhibit promising antitubercular effects.
Antiviral Potential
Indole derivatives, such as our compound, have demonstrated antiviral activity. Specifically, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibit potent antiviral effects against Coxsackie B4 virus . Investigating their mechanism of action and potential clinical applications is essential.
Anti-Inflammatory Properties
The 2H/4H-chromene core structure has been associated with anti-inflammatory effects . While specific studies on our compound are limited, exploring its impact on inflammatory pathways could yield valuable insights.
Antidiabetic Effects
Given the prevalence of diabetes, compounds with antidiabetic properties are essential. Although not directly studied, exploring whether our compound affects glucose metabolism or insulin sensitivity could be worthwhile.
Safety and Hazards
properties
IUPAC Name |
pyridin-3-ylmethyl 6-methoxy-2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-15-4-5-16-13(8-15)7-14(11-21-16)17(19)22-10-12-3-2-6-18-9-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPRESQJYNPPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

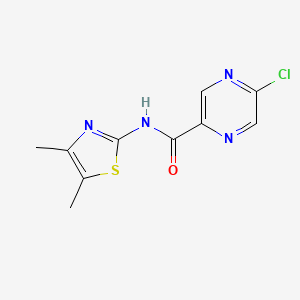
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2426906.png)

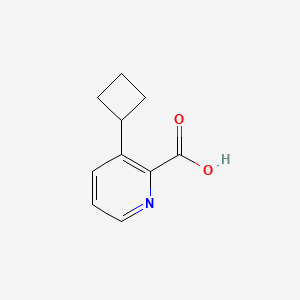
![5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2426911.png)
![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2426912.png)
